1-(2-CHLORO-6-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE
Overview
Description
1-(2-CHLORO-6-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE is a compound of significant interest in the fields of chemistry and pharmacology This compound features a unique structure that includes a chlorinated and fluorinated phenyl ring, a pyridine moiety, and a methanesulfonamide group
Preparation Methods
The synthesis of 1-(2-CHLORO-6-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the methanesulfonamide group under controlled conditions, often using sulfonyl chloride reagents .
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-(2-CHLORO-6-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-CHLORO-6-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(2-CHLORO-6-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition, receptor activation, or signal transduction modulation .
Comparison with Similar Compounds
1-(2-CHLORO-6-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the aromatic rings, leading to variations in reactivity and biological activity.
This compound: Another related compound with modifications in the sulfonamide group, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2S/c14-12-5-3-6-13(15)11(12)9-20(18,19)17-8-10-4-1-2-7-16-10/h1-7,17H,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZATHBXEUKOQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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